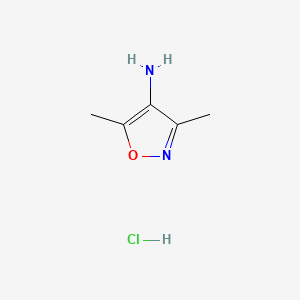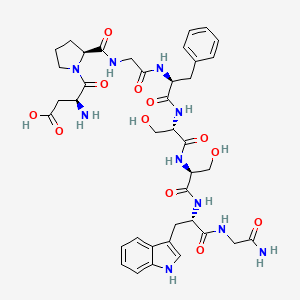
1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEMBL575741, also known as N2-(2,3-dihydro-1H-inden-2-yl)-6-(pyridin-4-yl)pyrimidine-2,4-diamine, is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound has been studied for its interactions with specific molecular targets, making it a valuable subject in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of CHEMBL575741 involves several steps, starting with the preparation of the indene derivative, followed by its coupling with pyridine and pyrimidine moieties. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may include optimization of these synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
CHEMBL575741 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CHEMBL575741 involves its binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This compound has been shown to inhibit the activity of ROCK1 in human THP1 cells, which is assessed as inhibition of MCP1-induced cell migration . The molecular pathways involved in this inhibition are crucial for understanding its potential therapeutic effects.
Comparison with Similar Compounds
CHEMBL575741 can be compared with other similar compounds, such as:
CHEMBL50299360: Another compound with a similar indene and pyrimidine structure.
CHEMBL123456: A compound with similar biological activity but different chemical structure. The uniqueness of CHEMBL575741 lies in its specific molecular interactions and the resulting biological effects, which may differ from those of similar compounds.
Properties
IUPAC Name |
2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8/c1-2-4-16-14-18(13-15(16)3-1)25-20-26-19(24-17-5-7-22-8-6-17)27-21(28-20)29-11-9-23-10-12-29/h1-8,18,23H,9-14H2,(H2,22,24,25,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINABGAHVLQZSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NC3CC4=CC=CC=C4C3)NC5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121861 |
Source


|
| Record name | N2-(2,3-Dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197406-41-9 |
Source


|
| Record name | N2-(2,3-Dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197406-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(2,3-Dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)












